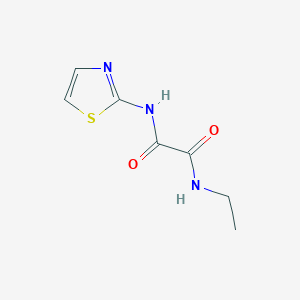

N-ethyl-N'-(1,3-thiazol-2-yl)ethanediamide

Description

N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide, with the chemical formula C5H5N3O2S, is a compound containing both an ethanediamide backbone and a thiazole ring. Let’s break down its structure:

Molecular Formula: CHNOS

ChemSpider ID: 1503430

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

N-ethyl-N'-(1,3-thiazol-2-yl)oxamide |

InChI |

InChI=1S/C7H9N3O2S/c1-2-8-5(11)6(12)10-7-9-3-4-13-7/h3-4H,2H2,1H3,(H,8,11)(H,9,10,12) |

InChI Key |

GVAUCTMGAKIJPO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research efforts may be ongoing to develop efficient and scalable processes.

Chemical Reactions Analysis

Reactivity: N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide can participate in various chemical reactions:

Oxidation: It may undergo oxidation reactions.

Reduction: Reduction reactions could also be relevant.

Substitution: Substitution reactions involving the thiazole ring are possible.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions would vary based on the specific reaction pathway.

Scientific Research Applications

N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide finds applications in several scientific fields:

Chemistry: It may serve as a building block for designing new compounds.

Biology: Researchers might explore its interactions with biological molecules.

Medicine: Investigations could focus on potential therapeutic properties.

Industry: Its unique structure may have industrial applications (yet to be explored).

Mechanism of Action

The precise mechanism by which N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide exerts its effects remains unknown. Further research is needed to uncover its molecular targets and pathways.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, N-ethyl-N’-(1,3-thiazol-2-yl)ethanediamide’s uniqueness lies in its combination of the thiazole ring and ethanediamide functionality.

Remember that ongoing research may reveal more about this intriguing compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.